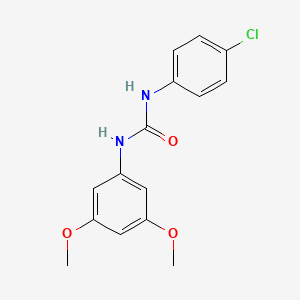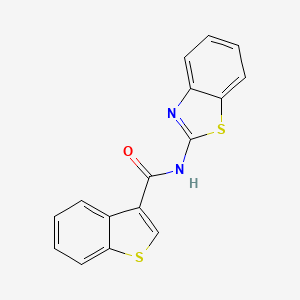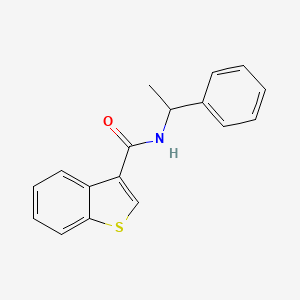
N-(4-chlorophenyl)-N'-(3,5-dimethoxyphenyl)urea
Übersicht
Beschreibung
N-(4-chlorophenyl)-N'-(3,5-dimethoxyphenyl)urea, also known as CDMU, is a chemical compound that has been extensively studied for its potential applications in scientific research. CDMU belongs to the class of urea derivatives and is a potent inhibitor of protein kinase C (PKC).
Wirkmechanismus
N-(4-chlorophenyl)-N'-(3,5-dimethoxyphenyl)urea exerts its effects by inhibiting the activity of PKC, a family of serine/threonine protein kinases that play a critical role in cell signaling and regulation. PKC is involved in a wide range of cellular processes, including cell proliferation, differentiation, apoptosis, and immune response. By inhibiting PKC, N-(4-chlorophenyl)-N'-(3,5-dimethoxyphenyl)urea disrupts these cellular processes and can lead to the inhibition of cancer cell growth, modulation of neuronal signaling, and modulation of the immune response.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-N'-(3,5-dimethoxyphenyl)urea has been shown to have a wide range of biochemical and physiological effects. In cancer cells, N-(4-chlorophenyl)-N'-(3,5-dimethoxyphenyl)urea inhibits cell proliferation, induces apoptosis, and reduces cell migration and invasion. In neuronal cells, N-(4-chlorophenyl)-N'-(3,5-dimethoxyphenyl)urea has been shown to modulate synaptic plasticity, enhance memory formation, and reduce anxiety-like behavior. In the immune system, N-(4-chlorophenyl)-N'-(3,5-dimethoxyphenyl)urea has been shown to modulate T cell activation and cytokine production.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-chlorophenyl)-N'-(3,5-dimethoxyphenyl)urea has several advantages for lab experiments, including its high potency and specificity for PKC inhibition, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, N-(4-chlorophenyl)-N'-(3,5-dimethoxyphenyl)urea also has some limitations, including its complex synthesis process, its potential for off-target effects, and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on N-(4-chlorophenyl)-N'-(3,5-dimethoxyphenyl)urea. One area of interest is the development of more efficient and cost-effective synthesis methods for N-(4-chlorophenyl)-N'-(3,5-dimethoxyphenyl)urea. Another area of interest is the characterization of the off-target effects of N-(4-chlorophenyl)-N'-(3,5-dimethoxyphenyl)urea and the identification of potential drug interactions. In addition, there is a need for further research on the potential therapeutic applications of N-(4-chlorophenyl)-N'-(3,5-dimethoxyphenyl)urea in cancer, neurological disorders, and autoimmune diseases. Finally, there is a need for further research on the mechanisms underlying the effects of N-(4-chlorophenyl)-N'-(3,5-dimethoxyphenyl)urea on cellular signaling and regulation.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorophenyl)-N'-(3,5-dimethoxyphenyl)urea has been used in various scientific research applications, including cancer research, neuroscience, and immunology. As a PKC inhibitor, N-(4-chlorophenyl)-N'-(3,5-dimethoxyphenyl)urea has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, N-(4-chlorophenyl)-N'-(3,5-dimethoxyphenyl)urea has been used to study the role of PKC in neuronal signaling and synaptic plasticity. N-(4-chlorophenyl)-N'-(3,5-dimethoxyphenyl)urea has also been shown to modulate the immune response and has potential applications in the treatment of autoimmune diseases.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-3-(3,5-dimethoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3/c1-20-13-7-12(8-14(9-13)21-2)18-15(19)17-11-5-3-10(16)4-6-11/h3-9H,1-2H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYAGIKMIJOEZMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)NC2=CC=C(C=C2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-tert-butylphenyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]cyclopropanecarboxamide](/img/structure/B4278393.png)
![ethyl 5-methyl-2-[(2-methylbenzoyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B4278403.png)
![dimethyl 5-{[(2,2-dibromo-1-methylcyclopropyl)carbonyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4278406.png)
![ethyl 5-isopropyl-2-[(3-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4278412.png)


![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B4278424.png)
![ethyl 5-{[(2-methoxyphenyl)amino]carbonyl}-4-methyl-2-[(trifluoroacetyl)amino]-3-thiophenecarboxylate](/img/structure/B4278427.png)
![butyl 2-[(5-chloro-2-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4278438.png)
![ethyl 4-(2-furyl)-2-[(trifluoroacetyl)amino]-3-thiophenecarboxylate](/img/structure/B4278441.png)

![2-methyl-N-(4-{N-[(4-nitrophenoxy)acetyl]ethanehydrazonoyl}phenyl)-3-furamide](/img/structure/B4278477.png)
![2-methoxyethyl 2-[(cyclopentylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4278489.png)
